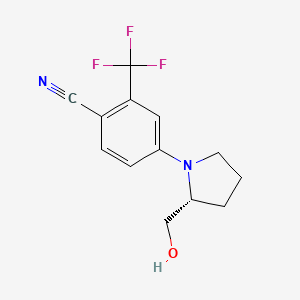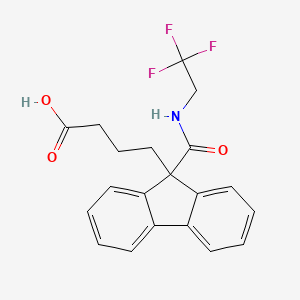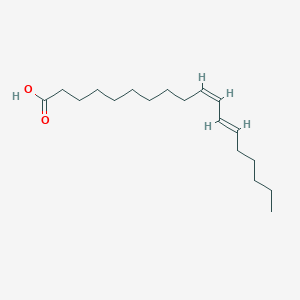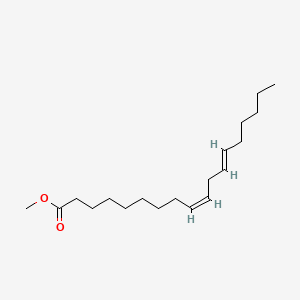![molecular formula C₁₆H₁₂F₆N₄O B1145207 (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe CAS No. 1803026-54-1](/img/no-structure.png)
(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a series of beta-amino amides incorporating fused heterocycles, such as triazolopiperazines, which have been synthesized and evaluated for their potential in medical applications, notably as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes (Dooseop Kim et al., 2005). This compound, due to its potent inhibitory activity and oral bioavailability, has been highlighted as a significant development in the search for new treatments for type 2 diabetes.
Synthesis Analysis
The synthesis of similar compounds involves multiple stages, starting from primary amines or α-amino acid derivatives and employing a constrained intramolecular “click” reaction as a key step. This process highlights the complexity and the innovative approach to synthesizing such compounds, ensuring high yields and purity without the need for chromatographic purification of products (V. Sudhir et al., 2008).
Molecular Structure Analysis
Structural investigations into this class of compounds reveal a versatile scaffold that can be utilized for designing potent antagonists for various receptors. This flexibility in the molecular structure allows for significant modifications, leading to compounds with nanomolar affinity for targeted receptors and high selectivity (M. Falsini et al., 2017).
Applications De Recherche Scientifique
Enantioselective Biocatalytic Production
A study explored the microbial bioreduction of a related compound, aiming to produce a chiral intermediate of Sitagliptin, an anti-diabetic drug, demonstrating the utility of microbial enzymes in generating chiral drug intermediates with high enantioselectivity and yield under optimal conditions (Wei Yanchan et al., 2016). This process was facilitated by a novel isolate of Pseudomonas pseudoalcaligenes, highlighting the potential of microbial bioreduction in pharmaceutical synthesis.
Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes Treatment
Another study introduced a novel series of beta-amino amides incorporating fused heterocycles, like triazolopiperazines, as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), which is a therapeutic target for type 2 diabetes. The specific compound mentioned was identified as a potent, orally active DPP-IV inhibitor with excellent selectivity, bioavailability, and efficacy in preclinical models, marking its significance in the development of diabetes treatments (Dooseop Kim et al., 2005).
Synthesis and Antimicrobial Activity
The synthesis of various derivatives and their evaluation for antimicrobial activities has been a focus of research, indicating the broad spectrum of biological activities these compounds may possess. For instance, pyrazole-1,2,4-triazole hybrids were synthesized and assessed for their antibacterial and anticancer activities, showing significant potential as antimicrobials and insights into molecular docking studies for future drug development (M. Patil et al., 2021).
Anticancer Studies
Research on 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives revealed promising anti-cancer properties. These compounds were synthesized and evaluated against human colon cancer cell lines, indicating their potential in cancer treatment through mechanisms such as inducing apoptosis via the mitochondrial pathway (R. Raveesha et al., 2020).
Propriétés
Numéro CAS |
1803026-54-1 |
|---|---|
Nom du produit |
(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe |
Formule moléculaire |
C₁₆H₁₂F₆N₄O |
Poids moléculaire |
390.28 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






